molecular formula C8H14O3 B14517840 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- CAS No. 62759-66-4

3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-

Cat. No.: B14517840
CAS No.: 62759-66-4
M. Wt: 158.19 g/mol
InChI Key: QAVIBLLTHITPBT-UHFFFAOYSA-N
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Description

3,8,9-Trioxabicyclo[421]nonane, 5,5-dimethyl- is a bicyclic organic compound with a unique structure that includes three oxygen atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- typically involves the formation of the bicyclic core through a series of organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- is unique due to its specific arrangement of oxygen atoms and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the design of new molecules and materials .

Properties

CAS No.

62759-66-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5,5-dimethyl-3,8,9-trioxabicyclo[4.2.1]nonane

InChI

InChI=1S/C8H14O3/c1-8(2)5-9-4-7-10-3-6(8)11-7/h6-7H,3-5H2,1-2H3

InChI Key

QAVIBLLTHITPBT-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC2OCC1O2)C

Origin of Product

United States

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